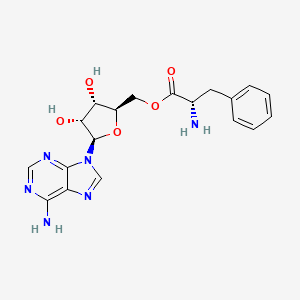
2'-O-L-Phenylalanyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'-O-L-Phenylalanyladenosine, also known as this compound, is a useful research compound. Its molecular formula is C19H22N6O5 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Enzymatic Activity Enhancement
Role in GTP Hydrolysis
AdoPhe has been shown to promote GTP hydrolysis in the presence of Escherichia coli ribosomes and elongation factor Tu. This reaction occurs through a ternary complex involving AdoPhe, GTP, and the ribosomal subunits, indicating its potential role in protein synthesis and translation processes. The requirement of both the 30S and 50S ribosomal subunits and specific ribosomal proteins highlights AdoPhe's critical function in facilitating GTP hydrolysis during translation .
Therapeutic Applications
Potential in Drug Development
Research indicates that AdoPhe may serve as a valuable compound in drug development due to its ability to modulate biological processes at the molecular level. Its structural similarity to adenosine suggests that it could interact with adenosine receptors, which are implicated in various physiological functions and disease states. This interaction may lead to therapeutic effects in conditions such as inflammation, cancer, and neurodegenerative diseases .
Bioactive Compound Research
AdoPhe's bioactivity aligns with the broader field of bioactive compounds that contribute to human health. Its potential antioxidant properties could be explored further in clinical settings, particularly for conditions associated with oxidative stress. Investigations into the effects of AdoPhe on cellular pathways could yield insights into its role as a therapeutic agent .
Molecular Biology Applications
Utility in Molecular Studies
In molecular biology, AdoPhe can be utilized as a tool for studying RNA-protein interactions and ribosome dynamics. By incorporating AdoPhe into experimental designs, researchers can gain insights into the mechanisms of translation and the regulation of gene expression. Its ability to influence ribosomal activity positions it as a significant compound for exploring fundamental biological processes .
Comparative Data Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Enzymatic Activity | Enhances GTP hydrolysis via ribosomal complexes | Facilitates protein synthesis |
| Drug Development | Modulates adenosine receptors for therapeutic effects | Potential treatments for inflammation/cancer |
| Bioactivity Research | Investigates antioxidant properties | Insights into oxidative stress management |
| Molecular Studies | Tool for RNA-protein interaction studies | Advances understanding of gene regulation |
Case Studies
- GTP Hydrolysis Study : A study detailed how AdoPhe enhances GTP hydrolysis in E. coli systems, demonstrating its role in translation mechanisms. The findings underline its importance in understanding protein synthesis dynamics .
- Therapeutic Potential Exploration : Research exploring AdoPhe's interaction with adenosine receptors highlighted its potential applications in treating inflammatory diseases and cancer. The modulation of these pathways suggests avenues for developing new therapeutic strategies .
- Molecular Dynamics Research : Investigations utilizing AdoPhe to study ribosome dynamics have provided valuable insights into RNA-protein interactions, enhancing our understanding of gene expression regulation mechanisms .
属性
CAS 编号 |
5956-81-0 |
|---|---|
分子式 |
C19H22N6O5 |
分子量 |
414.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C19H22N6O5/c20-11(6-10-4-2-1-3-5-10)19(28)29-7-12-14(26)15(27)18(30-12)25-9-24-13-16(21)22-8-23-17(13)25/h1-5,8-9,11-12,14-15,18,26-27H,6-7,20H2,(H2,21,22,23)/t11-,12+,14+,15+,18+/m0/s1 |
InChI 键 |
IMSXVJLTCFJFIR-URQYDQELSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Key on ui other cas no. |
26545-82-4 |
同义词 |
2'-O-L-phenylalanyladenosine 2'-Phe-Ado |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















